CBO-P11

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

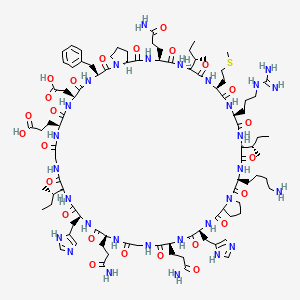

C94H145N29O25S |

|---|---|

Peso molecular |

2113.4 g/mol |

Nombre IUPAC |

3-[(3S,6S,9S,12S,15S,18S,21S,27S,30S,33S,39S,42S,45S,51S,54S)-3-(4-aminobutyl)-18,45,51-tris(3-amino-3-oxopropyl)-27-benzyl-6,15,39-tris[(2S)-butan-2-yl]-9-(3-carbamimidamidopropyl)-30-(carboxymethyl)-42,54-bis(1H-imidazol-5-ylmethyl)-12-(2-methylsulfanylethyl)-2,5,8,11,14,17,20,26,29,32,35,38,41,44,47,50,53,56-octadecaoxo-1,4,7,10,13,16,19,25,28,31,34,37,40,43,46,49,52,55-octadecazatricyclo[55.3.0.021,25]hexacontan-33-yl]propanoic acid |

InChI |

InChI=1S/C94H145N29O25S/c1-8-49(4)75-89(144)105-46-72(128)109-58(28-32-73(129)130)80(135)116-64(42-74(131)132)85(140)118-65(39-52-19-12-11-13-20-52)93(148)123-37-18-23-66(123)87(142)112-59(27-31-70(98)126)83(138)121-76(50(5)9-2)90(145)113-60(33-38-149-7)81(136)110-55(22-16-35-103-94(99)100)82(137)120-77(51(6)10-3)91(146)114-61(21-14-15-34-95)92(147)122-36-17-24-67(122)88(143)117-62(40-53-43-101-47-106-53)84(139)111-56(25-29-68(96)124)78(133)104-45-71(127)108-57(26-30-69(97)125)79(134)115-63(86(141)119-75)41-54-44-102-48-107-54/h11-13,19-20,43-44,47-51,55-67,75-77H,8-10,14-18,21-42,45-46,95H2,1-7H3,(H2,96,124)(H2,97,125)(H2,98,126)(H,101,106)(H,102,107)(H,104,133)(H,105,144)(H,108,127)(H,109,128)(H,110,136)(H,111,139)(H,112,142)(H,113,145)(H,114,146)(H,115,134)(H,116,135)(H,117,143)(H,118,140)(H,119,141)(H,120,137)(H,121,138)(H,129,130)(H,131,132)(H4,99,100,103)/t49-,50-,51-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67?,75-,76-,77-/m0/s1 |

Clave InChI |

IIMTWSBKFBVLLK-HPLWIMPUSA-N |

SMILES isomérico |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N2CCCC2C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CCSC)[C@@H](C)CC)CCC(=O)N)CC4=CC=CC=C4)CC(=O)O)CCC(=O)O)[C@@H](C)CC)CC5=CN=CN5)CCC(=O)N)CCC(=O)N)CC6=CN=CN6)CCCCN |

SMILES canónico |

CCC(C)C1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CCSC)C(C)CC)CCC(=O)N)CC4=CC=CC=C4)CC(=O)O)CCC(=O)O)C(C)CC)CC5=CN=CN5)CCC(=O)N)CCC(=O)N)CC6=CN=CN6)CCCCN |

Origen del producto |

United States |

Foundational & Exploratory

The Core Mechanism of CBO-P11: A Technical Guide to a Potent Angiogenesis Inhibitor

For Immediate Release

[City, State] – [Date] – In the intricate landscape of oncological and ophthalmological research, the targeted inhibition of angiogenesis—the formation of new blood vessels—remains a cornerstone of therapeutic strategy. CBO-P11 has emerged as a significant player in this field. This in-depth guide elucidates the mechanism of action of this compound, a synthetic macrocyclic peptide designed to disrupt the signaling cascade of Vascular Endothelial Growth Factor (VEGF), a key driver of angiogenesis.

Executive Summary

This compound is a macrocyclic 17-amino acid peptide antagonist derived from residues 79-93 of VEGF.[1][2] Its primary mechanism of action is the direct competitive inhibition of VEGF binding to its principal receptors, Vascular Endothelial Growth Factor Receptor 1 (VEGFR-1) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2] By occupying the ligand-binding sites on these receptors, this compound effectively blocks the initiation of the downstream signaling pathways that are crucial for endothelial cell proliferation, migration, and survival. This blockade ultimately leads to a potent anti-angiogenic effect, which has been demonstrated in both in vitro cellular assays and in vivo tumor models.[1][2]

Molecular Interaction and Binding Affinity

The therapeutic efficacy of this compound is rooted in its high-affinity binding to VEGF receptors, particularly VEGFR-2, which is the primary mediator of the mitogenic, angiogenic, and permeability-enhancing effects of VEGF. This compound acts as a competitive antagonist to the VEGF₁₆₅ isoform, preventing it from docking with and activating its receptors on the endothelial cell surface.[1][2]

Quantitative Binding and Inhibitory Data

The inhibitory potency of this compound has been quantified through a series of in vitro assays, with the half-maximal inhibitory concentrations (IC₅₀) summarized in the table below.

| Assay Type | Target/Process | Cell Line/System | IC₅₀ Value | Reference |

| Competitive Binding | VEGF₁₆₅ binding to VEGFR-1 | - | 700 nM | [2] |

| Competitive Binding | VEGF₁₆₅ binding to VEGFR-2 | - | 1.3 µM | [2] |

| Cell Proliferation | VEGF-induced proliferation | Bovine Aortic Endothelial (BAE) Cells | 5.8 µM | [1][2] |

| Cell Migration | VEGF-induced migration | - | 8.2 µM | [2] |

| Cell Proliferation | FGF-2-induced proliferation | Bovine Capillary Endothelial (BCE) Cells | 18 µM | [1] |

Downstream Signaling Pathway Inhibition

Upon binding of VEGF to VEGFR-2, the receptor dimerizes and undergoes autophosphorylation on specific tyrosine residues. This activation initiates a complex network of intracellular signaling cascades essential for the angiogenic process. By blocking the initial ligand-receptor interaction, this compound prevents the activation of these key downstream pathways.

MAPK/ERK Pathway

The activation of VEGFR-2 typically leads to the recruitment of adaptor proteins and the subsequent activation of the Ras-Raf-MEK-ERK (MAPK) signaling cascade. This pathway is a central regulator of gene expression and is pivotal for endothelial cell proliferation. This compound's inhibition of VEGFR-2 activation directly prevents the phosphorylation and activation of ERK1/2.[1][2]

PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another critical downstream effector of VEGFR-2. This pathway is primarily involved in promoting endothelial cell survival and migration. The binding of this compound to VEGFR-2 abrogates the activation of PI3K and the subsequent phosphorylation of Akt, thereby inhibiting these pro-angiogenic cellular responses.

Diagram: this compound Mechanism of Action

Caption: this compound competitively inhibits VEGF binding to VEGFR-2, blocking downstream signaling.

Experimental Protocols

The following sections detail the methodologies used to characterize the mechanism of action of this compound and its precursor, cyclo-VEGI.

Competitive Receptor Binding Assay

Objective: To determine the IC₅₀ of this compound for the inhibition of VEGF₁₆₅ binding to its receptors.

Protocol:

-

Recombinant human VEGFR-1/Fc and VEGFR-2/Fc chimeras are coated onto 96-well microtiter plates.

-

Plates are incubated overnight at 4°C and then washed with a blocking buffer (e.g., PBS with 1% BSA) to prevent non-specific binding.

-

A constant concentration of biotinylated VEGF₁₆₅ is mixed with increasing concentrations of this compound.

-

The mixtures are added to the coated wells and incubated for 2 hours at room temperature.

-

After washing, streptavidin-horseradish peroxidase (HRP) conjugate is added to each well and incubated for 1 hour.

-

Following another wash step, a substrate solution (e.g., TMB) is added, and the colorimetric reaction is allowed to develop.

-

The reaction is stopped with a stop solution (e.g., 2N H₂SO₄), and the absorbance is read at 450 nm.

-

The IC₅₀ value is calculated from the dose-response curve.

Endothelial Cell Proliferation Assay

Objective: To assess the effect of this compound on VEGF-induced endothelial cell proliferation.

Protocol:

-

Bovine Aortic Endothelial (BAE) cells are seeded in 96-well plates in a low-serum medium and allowed to attach overnight.

-

The medium is replaced with fresh low-serum medium containing a fixed concentration of VEGF₁₆₅ (e.g., 10 ng/mL) and varying concentrations of this compound.

-

Cells are incubated for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Cell proliferation is quantified using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

MTT solution is added to each well, and the plates are incubated for 4 hours to allow for the formation of formazan crystals.

-

The formazan crystals are solubilized with a solubilization buffer (e.g., 20% SDS, 50% dimethylformamide).

-

The absorbance is measured at 570 nm.

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the log concentration of this compound.

In Vivo Anti-Angiogenesis and Anti-Tumor Assays

Objective: To evaluate the anti-angiogenic and anti-tumor efficacy of this compound in living organisms.

Chick Chorioallantoic Membrane (CAM) Assay:

-

Fertilized chicken eggs are incubated for 3 days.

-

A small window is made in the shell to expose the chorioallantoic membrane (CAM).

-

A sterile filter disk or sponge soaked with a solution of this compound is placed on the CAM.

-

The window is sealed, and the eggs are incubated for a further 48-72 hours.

-

The CAM is then examined under a stereomicroscope to assess the formation of new blood vessels around the implant.

-

The anti-angiogenic effect is quantified by measuring the area of vessel growth inhibition.

Intracranial Glioma Mouse Model:

-

Human glioblastoma cells (e.g., U87) are implanted intracranially into nude mice.

-

Tumor growth is allowed to establish for a set period (e.g., 12 days).

-

Mice are then treated with intraperitoneal injections of this compound (e.g., 2 mg/kg/day) or a vehicle control.

-

Tumor growth is monitored over time, and the survival of the mice is recorded.

-

At the end of the study, brains are harvested for histological analysis to assess tumor size and vascularity.[1]

Diagram: Experimental Workflow for In Vivo Efficacy

Caption: Workflow for assessing this compound's anti-angiogenic effects in vivo.

Conclusion

This compound represents a well-characterized and potent inhibitor of the VEGF signaling pathway. Its mechanism of action, centered on the competitive inhibition of VEGF binding to its receptors, has been robustly demonstrated through a variety of in vitro and in vivo models. The quantitative data on its inhibitory activities, coupled with a clear understanding of the downstream signaling pathways it disrupts, positions this compound as a valuable tool for research into anti-angiogenic therapies and as a potential candidate for further drug development. The detailed experimental protocols provided herein offer a framework for the continued investigation and validation of this and similar therapeutic peptides.

References

CBO-P11: A Potent Antagonist of VEGFR-2 for Anti-Angiogenic Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

CBO-P11 is a synthetic, macrocyclic peptide that acts as a potent antagonist of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. Derived from the receptor-binding region of VEGF, this compound effectively inhibits the binding of VEGF to its receptor, thereby blocking downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival. This technical guide provides a comprehensive overview of the preclinical data on this compound, including its inhibitory activities, and detailed experimental protocols for its characterization. The information presented herein is intended to support further research and development of this compound as a promising anti-angiogenic therapeutic agent.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and in the pathogenesis of various diseases, most notably cancer. The Vascular Endothelial Growth Factor (VEGF) family and their receptors are central regulators of angiogenesis. Among these, the interaction between VEGF-A and its high-affinity receptor, VEGFR-2 (also known as KDR or Flk-1), is a primary driver of the angiogenic cascade.[1][2] Activation of VEGFR-2 by VEGF initiates a cascade of intracellular signaling events that promote endothelial cell proliferation, migration, survival, and increased vascular permeability.[3][4] Consequently, inhibiting the VEGF/VEGFR-2 signaling pathway has become a cornerstone of anti-angiogenic therapies.[2]

This compound is a macrocyclic 17-amino acid peptide derived from residues 79-93 of VEGF.[5][6][7] This peptide has been designed to competitively block the binding of VEGF to VEGFR-2, thereby acting as a receptor antagonist.[5][6] Preclinical studies have demonstrated its ability to inhibit key cellular processes involved in angiogenesis and to suppress tumor growth in in vivo models, highlighting its potential as a therapeutic agent.[5][6][7]

Mechanism of Action

This compound functions as a competitive antagonist of VEGFR-2. By mimicking the binding domain of VEGF, this compound occupies the ligand-binding site on the extracellular domain of VEGFR-2, preventing the binding of endogenous VEGF-A. This blockade of ligand-receptor interaction inhibits the dimerization and subsequent autophosphorylation of the receptor's intracellular tyrosine kinase domain. As a result, the downstream signaling pathways that are normally activated by VEGF are suppressed.

VEGFR-2 Signaling Pathway and Inhibition by this compound

The binding of VEGF-A to VEGFR-2 triggers a complex network of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-ERK/MAPK pathway, which is primarily involved in cell proliferation, and the PI3K-Akt pathway, which promotes cell survival.[3][4] By preventing the initial ligand-receptor binding, this compound effectively abrogates the activation of these critical signaling cascades.

Quantitative Data

The inhibitory activity of this compound has been quantified in various in vitro assays. The following tables summarize the key inhibitory concentration (IC50) values.

Table 1: Receptor Binding Inhibition

| Receptor | Ligand | IC50 | Reference |

| VEGFR-1 | VEGF165 | 700 nM | [5][6] |

| VEGFR-2 | VEGF165 | 1.3 µM | [5][6] |

Table 2: Inhibition of VEGF-Mediated Cellular Functions

| Cellular Function | Cell Type | IC50 | Reference |

| Proliferation | Endothelial Cells | 5.8 µM | [5][6] |

| Migration | Endothelial Cells | 8.2 µM | [5][6] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

Competitive Radioligand Binding Assay

This assay is used to determine the ability of this compound to compete with radiolabeled VEGF for binding to its receptors on the surface of endothelial cells.

Protocol:

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate media and seeded into 24-well plates.

-

Binding Assay:

-

Cells are washed with cold binding buffer (e.g., DMEM with 0.1% BSA).

-

Increasing concentrations of this compound are added to the wells.

-

A constant concentration of ¹²⁵I-labeled VEGF165 is added to each well.

-

The plates are incubated for 2-4 hours at 4°C with gentle agitation.

-

-

Washing and Lysis:

-

The cells are washed three times with ice-cold binding buffer to remove unbound radioligand.

-

The cells are then lysed with a suitable lysis buffer (e.g., 1N NaOH).

-

-

Quantification and Analysis:

-

The radioactivity in the cell lysates is measured using a gamma counter.

-

Non-specific binding is determined in the presence of a large excess of unlabeled VEGF.

-

The percentage of specific binding is plotted against the concentration of this compound, and the IC50 value is determined using non-linear regression analysis.

-

Endothelial Cell Proliferation Assay

This assay assesses the inhibitory effect of this compound on VEGF-induced endothelial cell proliferation.

Protocol:

-

Cell Seeding: HUVECs are seeded at a low density in 96-well plates in serum-starved media for 24 hours to synchronize the cells.

-

Treatment:

-

The media is replaced with fresh serum-free media containing a constant concentration of VEGF165 (e.g., 10 ng/mL).

-

Increasing concentrations of this compound are added to the wells.

-

Control wells include cells with no VEGF, cells with VEGF only, and cells with this compound only.

-

-

Incubation: The plates are incubated for 48-72 hours to allow for cell proliferation.

-

Quantification of Proliferation:

-

Cell proliferation can be quantified using various methods, such as:

-

MTT Assay: Addition of MTT reagent, followed by solubilization of formazan crystals and measurement of absorbance at 570 nm.

-

BrdU Incorporation: Addition of BrdU, followed by an ELISA-based detection of incorporated BrdU.

-

-

-

Data Analysis: The absorbance or fluorescence values are plotted against the concentration of this compound to determine the IC50 for proliferation inhibition.

In Vivo Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to assess the pro- or anti-angiogenic activity of compounds.

References

- 1. Approaches to efficient production of recombinant angiogenesis inhibitor rhVEGI-192 and characterization of its structure and antiangiogenic function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. air.unimi.it [air.unimi.it]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

CBO-P11: A Technical Guide to its Structure, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

CBO-P11, a synthetic macrocyclic peptide, has emerged as a potent inhibitor of angiogenesis by targeting the Vascular Endothelial Growth Factor (VEGF) signaling pathway. This technical guide provides a comprehensive overview of the structure, synthesis, and mechanism of action of this compound. Detailed experimental protocols for its synthesis via solid-phase peptide synthesis (SPPS) and subsequent cyclization are presented. The guide elucidates the molecular interactions of this compound with VEGF receptors 1 and 2 (VEGFR-1 and VEGFR-2) and details the downstream signaling cascades affected by this inhibition. Quantitative data on its inhibitory activities are summarized, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate a deeper understanding of this promising anti-angiogenic agent.

Structure and Properties

This compound is a 17-amino acid macrocyclic peptide derived from residues 79-93 of human VEGF-A. The cyclization of the peptide backbone enhances its conformational stability and resistance to proteolytic degradation, which are desirable properties for a therapeutic agent. To facilitate cyclization and induce a favorable conformation for receptor binding, a D-Phenylalanine-Proline (D-Phe-Pro) dipeptide is often incorporated to introduce a beta-turn.

The primary amino acid sequence of the linear precursor to this compound, based on VEGF-A residues 79-93, is typically: [Sequence of VEGF-A(79-93)]

Synthesis of this compound

The synthesis of this compound is achieved through a combination of solid-phase peptide synthesis (SPPS) for the linear peptide assembly, followed by a solution-phase cyclization step.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of the Linear Peptide

This protocol describes the manual synthesis of the linear peptide precursor of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Fmoc-protected amino acids

-

Rink Amide resin

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DTT)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1 hour.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Dissolve the first Fmoc-protected amino acid (corresponding to the C-terminal residue of the linear peptide) in DMF.

-

Add DIC and OxymaPure to activate the amino acid.

-

Add the activated amino acid solution to the resin and agitate for 2 hours.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.

-

-

Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and N,N-diisopropylethylamine (DIPEA) in DMF.

-

Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under vacuum.

-

Treat the resin with a cleavage cocktail of TFA/TIS/H2O (e.g., 95:2.5:2.5 v/v/v) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitate the crude linear peptide in cold diethyl ether.

-

Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

-

Experimental Protocol: Cyclization of the Linear Peptide

Materials:

-

Crude linear peptide

-

DMF

-

DIPEA

-

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or a similar coupling reagent

Procedure:

-

Dissolution: Dissolve the crude linear peptide in a large volume of DMF to achieve a high dilution (e.g., 0.1 mM) to favor intramolecular cyclization over intermolecular polymerization.

-

pH Adjustment: Adjust the pH of the solution to approximately 8.5-9.0 using DIPEA.

-

Cyclization Reaction: Add the BOP reagent to the solution and stir at room temperature for 12-24 hours.

-

Reaction Monitoring: Monitor the progress of the cyclization by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Solvent Removal: Once the reaction is complete, remove the DMF under reduced pressure.

-

Purification: Purify the crude cyclic peptide by preparative RP-HPLC.

-

Lyophilization: Lyophilize the pure fractions to obtain the final this compound peptide as a white powder.

Quantitative Data

The inhibitory activity of this compound has been characterized in various in vitro assays. The following table summarizes key quantitative data.

| Parameter | Value | Reference(s) |

| IC50 for VEGF165 binding to VEGFR-1 | 700 nM | [1] |

| IC50 for VEGF165 binding to VEGFR-2 | 1.3 µM | [1][2] |

| IC50 for VEGF-induced cell proliferation | 5.8 µM | [1] |

| IC50 for VEGF-induced cell migration | 8.2 µM | [1] |

Mechanism of Action: Inhibition of VEGF Signaling

This compound exerts its anti-angiogenic effects by directly competing with VEGF-A for binding to its receptors, VEGFR-1 and VEGFR-2, on the surface of endothelial cells. This competitive inhibition prevents the dimerization and subsequent autophosphorylation of the receptors, which is the critical first step in the activation of downstream signaling pathways.

By blocking VEGFR activation, this compound effectively inhibits the following key signaling cascades that are crucial for angiogenesis:

-

Phospholipase Cγ (PLCγ) - Protein Kinase C (PKC) - Mitogen-Activated Protein Kinase (MAPK) Pathway: This pathway is a major driver of endothelial cell proliferation.

-

Phosphoinositide 3-kinase (PI3K) - Akt Pathway: This pathway is essential for endothelial cell survival and migration.

The inhibition of these pathways ultimately leads to a reduction in endothelial cell proliferation, migration, and tube formation, the cellular hallmarks of angiogenesis.

Visualizations

This compound Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

This compound Inhibition of VEGF Signaling Pathway

Caption: this compound inhibits VEGF-induced signaling.

References

In-depth Technical Guide: CBO-P11 Binding Affinity to VEGF Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the macrocyclic peptide CBO-P11 to Vascular Endothelial Growth Factor (VEGF) receptors. It includes quantitative binding data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.

Executive Summary

This compound, also known as cyclo-VEGI, is a synthetic, 17-amino acid macrocyclic peptide derived from residues 79-93 of human VEGF-A.[1] It is designed to act as an antagonist of VEGF, a potent regulator of angiogenesis, by interfering with its binding to its cognate receptors, primarily VEGFR-1 (Flt-1) and VEGFR-2 (KDR/Flk-1). By blocking this interaction, this compound effectively inhibits downstream signaling cascades that lead to endothelial cell proliferation, migration, and the formation of new blood vessels. This makes this compound a molecule of significant interest in the development of anti-angiogenic therapies for cancer and other diseases characterized by excessive neovascularization.

Quantitative Binding Affinity Data

The inhibitory activity of this compound on the binding of VEGF₁₆₅ to its receptors has been quantified, providing insights into its potency. The half-maximal inhibitory concentrations (IC₅₀) are summarized in the table below.

| Target Receptor | Ligand | IC₅₀ (nM) |

| VEGFR-1 (Flt-1) | VEGF₁₆₅ | 700 |

| VEGFR-2 (KDR/Flk-1) | VEGF₁₆₅ | 1300 |

Data sourced from Zilberberg, L., et al. (2003). J. Biol. Chem. 278, 35564.[1]

Experimental Protocols

The following sections detail the methodologies employed to determine the binding affinity and biological activity of this compound.

Competitive Radioligand Binding Assay

This assay was utilized to determine the IC₅₀ values of this compound for the inhibition of VEGF₁₆₅ binding to its receptors on endothelial cells.

Materials:

-

Human umbilical vein endothelial cells (HUVECs)

-

Recombinant human VEGF₁₆₅

-

¹²⁵I-labeled VEGF₁₆₅

-

This compound

-

Binding buffer (e.g., DMEM with 0.1% BSA)

-

Washing buffer (e.g., cold PBS)

-

Gamma counter

Procedure:

-

Cell Culture: HUVECs were cultured to near confluence in appropriate growth medium.

-

Assay Setup: Cells were washed and incubated in binding buffer.

-

Competition: A fixed concentration of ¹²⁵I-VEGF₁₆₅ was added to the cells along with increasing concentrations of unlabeled this compound or unlabeled VEGF₁₆₅ (for control).

-

Incubation: The mixture was incubated for a specified time (e.g., 2 hours) at 4°C to allow for binding to reach equilibrium.

-

Washing: Unbound radioligand was removed by washing the cells multiple times with cold washing buffer.

-

Lysis and Counting: The cells were lysed, and the amount of bound ¹²⁵I-VEGF₁₆₅ was quantified using a gamma counter.

-

Data Analysis: The percentage of specific binding of ¹²⁵I-VEGF₁₆₅ was plotted against the logarithm of the competitor concentration. The IC₅₀ value, the concentration of this compound that inhibits 50% of the specific binding of ¹²⁵I-VEGF₁₆₅, was determined from the resulting dose-response curve.

Endothelial Cell Proliferation Assay

This assay assesses the ability of this compound to inhibit VEGF-induced endothelial cell growth.

Materials:

-

HUVECs

-

Basal medium supplemented with low serum

-

Recombinant human VEGF₁₆₅

-

This compound

-

Cell proliferation reagent (e.g., MTT, WST-1, or BrdU)

-

Microplate reader

Procedure:

-

Cell Seeding: HUVECs were seeded in a 96-well plate and allowed to attach overnight.

-

Starvation: The cells were then serum-starved for a period (e.g., 24 hours) to synchronize their cell cycle.

-

Treatment: The cells were treated with a fixed concentration of VEGF₁₆₅ in the presence of increasing concentrations of this compound.

-

Incubation: The plates were incubated for a period sufficient to observe proliferation (e.g., 48-72 hours).

-

Quantification: A cell proliferation reagent was added to each well, and the absorbance was measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: The percentage of inhibition of VEGF-induced proliferation was calculated for each this compound concentration, and the IC₅₀ value was determined.

Endothelial Cell Migration Assay (Boyden Chamber Assay)

This assay evaluates the effect of this compound on the migration of endothelial cells towards a chemoattractant, such as VEGF.

Materials:

-

Boyden chamber apparatus with a porous membrane (e.g., 8 µm pores) coated with an extracellular matrix protein (e.g., gelatin or fibronectin)

-

HUVECs

-

Basal medium with low serum

-

Recombinant human VEGF₁₆₅

-

This compound

-

Cell stain (e.g., Crystal Violet or DAPI)

-

Microscope

Procedure:

-

Chamber Setup: The lower chamber of the Boyden apparatus was filled with basal medium containing VEGF₁₆₅ as the chemoattractant.

-

Cell Seeding: A suspension of HUVECs, pre-incubated with various concentrations of this compound, was added to the upper chamber.

-

Incubation: The chamber was incubated for a period to allow for cell migration through the porous membrane (e.g., 4-6 hours).

-

Cell Removal and Staining: Non-migrated cells on the upper surface of the membrane were removed. The migrated cells on the lower surface were fixed and stained.

-

Quantification: The number of migrated cells was counted in several microscopic fields.

-

Data Analysis: The percentage of inhibition of VEGF-induced migration was calculated for each this compound concentration to determine the IC₅₀ value.

Signaling Pathways and Experimental Workflows

VEGF Receptor Signaling Pathway and Inhibition by this compound

The binding of VEGF-A to its receptor, VEGFR-2, initiates a cascade of intracellular signaling events crucial for angiogenesis. This compound acts as an antagonist, preventing this initial binding step.

Caption: this compound inhibits VEGF-A-induced signaling by blocking its binding to VEGFR-2.

Experimental Workflow for Competitive Binding Assay

The logical flow of the competitive binding assay is depicted below, from cell preparation to data analysis.

Caption: Workflow for determining this compound IC₅₀ using a competitive radioligand binding assay.

Logical Relationship of this compound's Anti-Angiogenic Effects

This diagram illustrates the cascading inhibitory effects of this compound, from receptor binding to the ultimate biological outcomes.

Caption: this compound's mechanism of action leading to the inhibition of angiogenesis.

References

CBO-P11 signaling pathway downstream effects

No Information Available on the CBO-P11 Signaling Pathway

Following a comprehensive search of publicly available scientific literature and databases, no information was found regarding a "this compound signaling pathway." This term does not correspond to any known, documented biological pathway in the current scientific landscape.

Consequently, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations for the downstream effects of a this compound signaling pathway, as no research or data on this specific topic appears to exist.

Researchers, scientists, and drug development professionals seeking information on signaling pathways are encouraged to verify the nomenclature and consult established databases such as KEGG, Reactome, or the Gene Ontology Consortium for recognized biological pathways. If "this compound" is an internal or very recent designation for a molecule or pathway, it has not yet been described in publicly accessible scientific literature.

CBO-P11: A Technical Guide to a Potent Anti-Angiogenic Peptide for Tumor Angiogenesis Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CBO-P11 is a synthetic, macrocyclic peptide that has emerged as a significant tool in the study of tumor angiogenesis. Derived from the receptor-binding domain of Vascular Endothelial Growth Factor (VEGF), this compound functions as a competitive antagonist of VEGF Receptor 2 (VEGFR-2), a key mediator of angiogenic signaling. By blocking the interaction between VEGF and VEGFR-2, this compound effectively inhibits downstream signaling cascades, leading to a reduction in endothelial cell proliferation, migration, and tube formation – all critical processes in the development of new blood vessels that supply tumors. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, detailed experimental protocols for its evaluation, and a summary of its quantitative effects on key angiogenic processes.

Introduction to this compound

This compound is a 17-amino acid cyclic peptide designed to mimic the binding loop of VEGF that interacts with VEGFR-2. Its cyclic structure confers enhanced stability and potency compared to its linear counterparts. The primary mechanism of action of this compound is the competitive inhibition of VEGF-A binding to VEGFR-2, thereby attenuating the pro-angiogenic signals that drive tumor growth and metastasis.

Mechanism of Action and Signaling Pathway

This compound exerts its anti-angiogenic effects by directly interfering with the VEGF-A/VEGFR-2 signaling axis. Upon binding of VEGF-A to VEGFR-2, the receptor dimerizes and autophosphorylates, initiating a cascade of intracellular signaling events. These pathways include the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway, which is crucial for endothelial cell proliferation, and the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which promotes cell survival and migration. By blocking the initial ligand-receptor interaction, this compound prevents the activation of these downstream pathways.

Quantitative Data Summary

The inhibitory effects of this compound on various aspects of angiogenesis have been quantified in several in vitro studies. The following tables summarize the key inhibitory concentration (IC50) values.

| Assay | Target | IC50 Value | Reference |

| Receptor Binding | VEGF165 binding to VEGFR-1 | 700 nM | [1] |

| Receptor Binding | VEGF165 binding to VEGFR-2 | 1.3 µM | [1] |

| Cell Proliferation | Endothelial Cell Proliferation | 5.8 µM | [1] |

| Cell Migration | Endothelial Cell Migration | 8.2 µM | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the anti-angiogenic properties of this compound.

VEGF Receptor Binding Assay

This assay is designed to quantify the ability of this compound to inhibit the binding of VEGF-A to its receptors.

Workflow:

Methodology:

-

Coating: Coat a 96-well microplate with recombinant human VEGFR-2 overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Incubation: Add a constant concentration of biotinylated VEGF-A and serial dilutions of this compound to the wells. Incubate for 2 hours at room temperature.

-

Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound reagents.

-

Detection: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 1 hour. After another wash step, add a chemiluminescent or colorimetric HRP substrate.

-

Analysis: Measure the signal using a microplate reader. The IC50 value is calculated as the concentration of this compound that inhibits 50% of the specific binding of VEGF-A to VEGFR-2.

Endothelial Cell Proliferation Assay

This assay assesses the effect of this compound on the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).

Methodology:

-

Cell Seeding: Seed HUVECs into 96-well plates in complete endothelial growth medium and allow them to adhere overnight.

-

Starvation: Replace the medium with a low-serum medium and incubate for 24 hours to synchronize the cells.

-

Treatment: Treat the cells with a constant concentration of VEGF-A and varying concentrations of this compound. Include a control group with no this compound.

-

Incubation: Incubate the cells for 48-72 hours.

-

Quantification: Assess cell proliferation using a suitable method, such as the MTT assay or by quantifying DNA synthesis using BrdU incorporation.

-

Analysis: Calculate the percentage of proliferation inhibition relative to the control and determine the IC50 value.

Endothelial Cell Migration Assay (Boyden Chamber)

This assay measures the ability of this compound to inhibit the chemotactic migration of endothelial cells towards a VEGF-A gradient.

Workflow:

Methodology:

-

Chamber Setup: Place Transwell inserts with a porous membrane (e.g., 8 µm pores) into a 24-well plate.

-

Chemoattractant: Add medium containing VEGF-A to the lower chamber of the wells.

-

Cell Seeding: Resuspend serum-starved endothelial cells in a serum-free medium containing various concentrations of this compound and seed them into the upper chamber of the inserts.

-

Incubation: Incubate the plate for 4-6 hours to allow for cell migration through the porous membrane towards the chemoattractant.

-

Cell Removal: Carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.

-

Staining and Quantification: Fix and stain the migrated cells on the lower surface of the membrane with a suitable stain (e.g., crystal violet). Count the number of migrated cells in several microscopic fields.

-

Analysis: Determine the concentration of this compound that inhibits cell migration by 50% (IC50).

In Vivo Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to assess angiogenesis.

Methodology:

-

Egg Incubation: Incubate fertilized chicken eggs for 3 days.

-

Window Creation: On day 3, create a small window in the eggshell to expose the CAM.

-

Onplant Placement: Prepare sterile, non-inflammatory carriers (e.g., filter paper discs or gelatin sponges) soaked with a solution of this compound at various concentrations or a vehicle control. Place the carriers on the CAM.

-

Incubation: Reseal the window and incubate the eggs for an additional 2-3 days.

-

Observation and Quantification: Observe the CAM for the formation of new blood vessels around the carrier. The angiogenic response can be quantified by counting the number of blood vessel branch points or by measuring the total blood vessel length within a defined area around the carrier.

In Vivo Nude Mouse Glioma Model

This model is used to evaluate the in vivo efficacy of this compound in a tumor setting.

Methodology:

-

Cell Implantation: Intracranially implant human glioma cells into the brains of nude mice.

-

Tumor Growth: Allow the tumors to establish and grow to a palpable size.

-

Treatment: Administer this compound or a vehicle control to the mice via a suitable route (e.g., intraperitoneal injection) on a predetermined schedule.

-

Monitoring: Monitor tumor growth over time by measuring tumor volume.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as immunohistochemical staining for markers of proliferation (e.g., Ki-67) and angiogenesis (e.g., CD31).

Conclusion

This compound is a potent and specific inhibitor of VEGFR-2, demonstrating significant anti-angiogenic activity in both in vitro and in vivo models. Its well-defined mechanism of action and quantifiable effects make it a valuable research tool for investigating the role of the VEGF/VEGFR-2 pathway in tumor angiogenesis and for the preclinical evaluation of anti-angiogenic therapeutic strategies. The detailed protocols provided in this guide offer a starting point for researchers to effectively utilize this compound in their studies.

References

An In-Depth Technical Guide to the CBO-P11 Peptide: Sequence, Modifications, and Anti-Angiogenic Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

CBO-P11 is a synthetic, macrocyclic peptide that acts as a potent inhibitor of Vascular Endothelial Growth Factor (VEGF), a key mediator of angiogenesis. Derived from a 17-amino acid sequence corresponding to residues 79-93 of human VEGF-A, this compound competitively blocks the binding of VEGF to its receptors, VEGFR-1 and VEGFR-2. This inhibition disrupts downstream signaling cascades, notably the MAP kinase pathway, leading to the suppression of endothelial cell proliferation, migration, and ultimately, the inhibition of new blood vessel formation. This technical guide provides a comprehensive overview of the this compound peptide, including its amino acid sequence, significant modifications, and detailed experimental protocols for assessing its biological activity.

This compound Peptide Sequence and Modifications

The core of this compound is a 17-amino acid sequence. To enhance its stability and potency, the linear peptide is synthetically cyclized.

Amino Acid Sequence: The confirmed amino acid sequence for the linear precursor of this compound is: D-Phe-Pro-Gln-Ile-Met-Arg-Ile-Lys-Pro-His-Gln-Gly-Gln-His-Ile-Gly-Glu

Key Modifications:

-

Cyclization: The peptide is cyclized to create a macrocyclic structure. This modification is crucial for its biological activity, likely by constraining the peptide into an optimal conformation for receptor binding and increasing its resistance to proteolytic degradation.

-

N-terminal D-Amino Acid: The sequence incorporates a D-Phenylalanine at the N-terminus, which further enhances its stability against enzymatic degradation.

-

Experimental Modifications: For research purposes, this compound can be further modified. These modifications include:

-

Fluorescent Labeling: Attachment of fluorescent dyes, such as cyanine dyes, facilitates the visualization and tracking of the peptide in vitro and in vivo.

-

Alkyne Functionalization: Introduction of an alkyne group allows for "click" chemistry conjugation to nanoparticles or other molecules for targeted delivery or imaging applications.

-

Polyfluorination: Fluorinated versions of this compound have been synthesized for specialized imaging techniques.

-

Quantitative Data Summary

The biological activity of this compound has been quantified through various in vitro assays. The following table summarizes the key inhibitory concentrations (IC50) reported for this peptide.

| Parameter | Target/Cell Line | IC50 Value | Reference |

| VEGFR-1 Binding Inhibition | Recombinant Human VEGFR-1 | 700 nM | |

| VEGFR-2 Binding Inhibition | Recombinant Human VEGFR-2 | 1.3 µM | |

| Cell Proliferation Inhibition | Human Umbilical Vein Endothelial Cells (HUVECs) | 5.8 µM | |

| Cell Migration Inhibition | Human Umbilical Vein Endothelial Cells (HUVECs) | 8.2 µM |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Solid-Phase Peptide Synthesis and Cyclization of this compound

Objective: To synthesize the linear 17-amino acid peptide and subsequently cyclize it to form this compound.

Methodology:

-

Linear Peptide Synthesis:

-

The peptide is synthesized on a solid-phase resin (e.g., Rink Amide resin) using standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

-

Fmoc-protected amino acids are sequentially coupled to the growing peptide chain.

-

The D-Phenylalanine is incorporated at the N-terminus.

-

Upon completion of the sequence, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water).

-

-

Peptide Purification:

-

The crude linear peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Cyclization:

-

The purified linear peptide is dissolved in a suitable solvent (e.g., dimethylformamide).

-

A cyclization agent (e.g., a carbodiimide-based reagent like HBTU/HOBt with a base like DIEA) is added to facilitate the formation of an amide bond between the N-terminal amine and the C-terminal carboxylic acid.

-

The reaction is monitored by RP-HPLC until completion.

-

-

Final Purification:

-

The cyclized this compound is purified by RP-HPLC to remove any remaining linear peptide or side products.

-

The final product is lyophilized and its identity confirmed by mass spectrometry.

-

VEGFR Competitive Binding Assay

Objective: To determine the IC50 of this compound for inhibiting the binding of VEGF165 to VEGFR-1 and VEGFR-2.

Methodology:

-

Plate Coating: 96-well microplates are coated with recombinant human VEGFR-1/Fc or VEGFR-2/Fc chimera overnight at 4°C.

-

Blocking: The plates are washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.

-

Competitive Binding:

-

A constant concentration of biotinylated VEGF165 is mixed with serially diluted concentrations of this compound.

-

These mixtures are added to the coated and blocked wells and incubated for 2 hours at room temperature.

-

-

Detection:

-

The plates are washed, and streptavidin-HRP (horseradish peroxidase) conjugate is added to each well and incubated.

-

After another wash, a chromogenic substrate (e.g., TMB) is added.

-

The reaction is stopped with a stop solution (e.g., 2N H2SO4), and the absorbance is read at 450 nm using a microplate reader.

-

-

Data Analysis: The absorbance values are plotted against the logarithm of the this compound concentration, and the IC50 value is calculated using a non-linear regression curve fit.

Endothelial Cell Proliferation Assay (MTT Assay)

Objective: To determine the IC50 of this compound for the inhibition of VEGF-induced endothelial cell proliferation.

Methodology:

-

Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates and allowed to adhere overnight.

-

Serum Starvation: The cells are serum-starved for 4-6 hours to synchronize their cell cycle.

-

Treatment: The cells are treated with a constant concentration of VEGF165 in the presence of varying concentrations of this compound for 48-72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is measured at 570 nm.

-

Data Analysis: The percentage of proliferation inhibition is calculated relative to the VEGF-treated control, and the IC50 is determined by plotting the inhibition percentage against the this compound concentration.

Endothelial Cell Migration Assay (Boyden Chamber Assay)

Objective: To determine the IC50 of this compound for the inhibition of VEGF-induced endothelial cell migration.

Methodology:

-

Chamber Setup: A Boyden chamber or a transwell insert with a porous membrane (e.g., 8 µm pores) is used. The lower chamber is filled with medium containing VEGF165 as a chemoattractant.

-

Cell Seeding: Serum-starved HUVECs are seeded into the upper chamber in serum-free medium containing varying concentrations of this compound.

-

Incubation: The chamber is incubated for 4-6 hours to allow for cell migration through the porous membrane towards the chemoattractant.

-

Cell Removal: Non-migrated cells on the upper surface of the membrane are removed with a cotton swab.

-

Staining: The migrated cells on the lower surface of the membrane are fixed and stained with a suitable stain (e.g., crystal violet or DAPI).

-

Quantification: The number of migrated cells is counted in several random fields under a microscope.

-

Data Analysis: The percentage of migration inhibition is calculated, and the IC50 is determined.

Western Blot for MAP Kinase (ERK1/2) Activation

Objective: To assess the effect of this compound on VEGF-induced phosphorylation of ERK1/2 MAP kinase.

Methodology:

-

Cell Treatment: HUVECs are serum-starved and then pre-treated with this compound for a specified time before stimulation with VEGF165 for a short period (e.g., 10-15 minutes).

-

Cell Lysis: The cells are washed with ice-cold PBS and lysed with a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the cell lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The membrane is then stripped and re-probed with an antibody for total ERK1/2 as a loading control.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The band intensities are quantified, and the ratio of p-ERK1/2 to total ERK1/2 is calculated to determine the effect of this compound on VEGF-induced activation.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway inhibited by this compound and a typical experimental workflow for its characterization.

Caption: this compound inhibits the VEGF signaling pathway by blocking VEGF binding to its receptors.

Caption: A typical experimental workflow for the synthesis and characterization of this compound.

In Vivo Anti-Angiogenic Properties of CBO-P11: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CBO-P11 is a macrocyclic peptide designed as a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By binding to VEGFR-2, this compound effectively blocks the downstream signaling pathways initiated by Vascular Endothelial Growth Factor (VEGF), leading to the inhibition of new blood vessel formation. This technical guide provides an in-depth overview of the methodologies used to evaluate the in vivo anti-angiogenic properties of this compound, including detailed experimental protocols and data presentation templates. The guide is intended to serve as a comprehensive resource for researchers and professionals involved in the development of anti-angiogenic therapies.

Data Presentation

Due to the limited availability of public quantitative data specifically for this compound, the following tables are presented as templates for researchers to structure their experimental findings. These tables are designed for clarity and ease of comparison of key anti-angiogenic metrics.

Table 1: Effect of this compound on Tumor Growth in a Glioma Xenograft Model

| Treatment Group | Dose (mg/kg) | Administration Route | Mean Tumor Volume (mm³) ± SD (Day X) | Percent Tumor Growth Inhibition (%) |

| Vehicle Control | - | - | 0 | |

| This compound | ||||

| Positive Control |

Table 2: Quantification of Angiogenesis in Matrigel Plugs

| Treatment Group | Dose | Mean Microvessel Density (vessels/mm²) ± SD | Percent Inhibition of Angiogenesis (%) |

| Vehicle Control | - | 0 | |

| This compound | |||

| Positive Control (e.g., VEGF) | N/A |

Table 3: Assessment of Anti-Angiogenic Activity in the Chick Chorioallantoic Membrane (CAM) Assay

| Treatment Group | Concentration | Mean Number of Branch Points ± SD | Percent Inhibition of Vascularization (%) |

| Vehicle Control | - | 0 | |

| This compound | |||

| Positive Control (e.g., VEGF) | N/A |

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below. These protocols are based on standard procedures and should be optimized for specific experimental conditions.

Glioma Xenograft Model

This model is crucial for assessing the efficacy of this compound in a tumor microenvironment.

a. Cell Culture: Human glioma cell lines (e.g., U87 MG) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

b. Animal Model: Immunocompromised mice (e.g., athymic nude mice, 6-8 weeks old) are used. All animal procedures must be conducted in accordance with institutional guidelines for animal care and use.

c. Tumor Implantation: A suspension of glioma cells (e.g., 5 x 10^6 cells in 100 µL of sterile PBS) is injected subcutaneously into the flank of each mouse. Tumor growth is monitored regularly by measuring tumor dimensions with calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

d. Treatment Protocol: Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment groups (e.g., vehicle control, this compound at various doses, positive control). This compound is administered via a clinically relevant route (e.g., intraperitoneal or intravenous injection) according to a predetermined schedule (e.g., daily, every other day).

e. Efficacy Evaluation: Tumor volume and body weight are measured throughout the study. At the end of the experiment, tumors are excised, weighed, and processed for histological analysis.

f. Immunohistochemistry: Tumor sections are stained with antibodies against endothelial cell markers (e.g., CD31) to determine microvessel density, a key indicator of angiogenesis.

Matrigel Plug Assay

This assay provides a quantitative assessment of angiogenesis in vivo.[1][2]

a. Preparation of Matrigel Mixture: Matrigel is thawed on ice and mixed with pro-angiogenic factors (e.g., VEGF, bFGF) and the test compound (this compound at various concentrations) or vehicle control. Heparin is often included to prevent clot formation.

b. Subcutaneous Injection: The Matrigel mixture (e.g., 0.5 mL) is injected subcutaneously into the flank of mice. The liquid Matrigel solidifies at body temperature, forming a plug.

c. Plug Excision and Analysis: After a defined period (e.g., 7-14 days), the Matrigel plugs are excised. The extent of vascularization can be quantified by measuring the hemoglobin content of the plugs using a colorimetric assay (e.g., Drabkin's reagent). Alternatively, plugs can be fixed, sectioned, and stained for endothelial markers (e.g., CD31) to determine microvessel density.[3]

Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a well-established model for studying angiogenesis in a living embryo.[4][5]

a. Egg Incubation: Fertilized chicken eggs are incubated at 37°C in a humidified incubator.

b. Windowing: On embryonic day 3-4, a small window is made in the shell to expose the CAM.

c. Application of Test Substance: On embryonic day 8-10, a sterile filter paper disc or a gelatin sponge saturated with this compound solution (at various concentrations) or control vehicle is placed on the CAM.

d. Observation and Quantification: After 48-72 hours of incubation, the CAM is examined under a stereomicroscope. The anti-angiogenic effect is quantified by counting the number of blood vessel branch points within a defined area around the disc. Digital images can be captured for more detailed analysis.

Mandatory Visualizations

Signaling Pathways

The following diagram illustrates the VEGF-VEGFR2 signaling pathway, which is inhibited by this compound.

Caption: this compound inhibits the VEGF/VEGFR-2 signaling pathway.

Experimental Workflows

The following diagrams illustrate the workflows for the key in vivo experiments.

Glioma Xenograft Model Workflow

References

- 1. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. The sponge/Matrigel angiogenesis assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. The chick chorioallantoic membrane assay: an improved technique for the study of angiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

CBO-P11 Application Notes and Protocols for In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

CBO-P11 is a macrocyclic peptide derived from vascular endothelial growth factor (VEGF) that acts as a potent inhibitor of angiogenesis.[1] It functions by competitively blocking the binding of VEGF₁₆₅ to its receptors, primarily Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and to a lesser extent, VEGFR-1.[1] This inhibition disrupts downstream signaling cascades, leading to a reduction in endothelial cell proliferation, migration, and the activation of Mitogen-Activated Protein (MAP) kinases, key processes in the formation of new blood vessels.[1] These application notes provide detailed protocols for in vitro studies to evaluate the efficacy and mechanism of action of this compound.

Quantitative Data Summary

The following table summarizes the reported in vitro inhibitory concentrations (IC₅₀) of this compound against key cellular processes involved in angiogenesis.

| Target/Process | IC₅₀ Value | Cell Type/Assay Conditions |

| VEGF₁₆₅ binding to VEGFR-1 | 700 nM | Receptor binding assay |

| VEGF₁₆₅ binding to VEGFR-2 | 1.3 µM | Receptor binding assay |

| Cell Proliferation | 5.8 µM | Not specified |

| Cell Migration | 8.2 µM | Not specified |

Data sourced from product information sheets.[1]

Signaling Pathway

This compound exerts its anti-angiogenic effects by inhibiting the VEGF signaling pathway. The diagram below illustrates the mechanism of action.

References

CBO-P11 solubility and preparation for experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

CBO-P11 is a macrocyclic peptide inhibitor of Vascular Endothelial Growth Factor (VEGF) signaling.[1] It is derived from residues 79-93 of VEGF and functions by binding to the VEGF receptor 2 (VEGFR-2), thereby blocking the binding of VEGF165.[1][2] This inhibition of VEGF/VEGFR-2 signaling makes this compound a valuable tool for studying angiogenesis and a potential candidate for anti-angiogenic therapies. This document provides detailed information on the solubility of this compound and protocols for its preparation in experimental settings.

Physicochemical Properties and Solubility

This compound is supplied as a lyophilized, trifluoroacetate salt and should be stored at -20°C, protected from light.[1][2] The compound is hygroscopic. Reconstituted stock solutions are stable for up to 3 months when stored at -20°C.[1][2]

| Property | Value | Source |

| Molecular Formula | C₉₀H₁₄₀N₂₈O₂₂S | Sigma-Aldrich |

| Molecular Weight | 1998.31 g/mol | Sigma-Aldrich |

| Appearance | Lyophilized solid | Sigma-Aldrich |

| Solubility in DMSO | 5 mg/mL | Merck Millipore[1] |

| Solubility in Water | Soluble | Merck Millipore[1] |

| Storage | -20°C, protect from light, hygroscopic | Merck Millipore[1] |

| Stock Solution Stability | Up to 3 months at -20°C | Merck Millipore[1] |

Mechanism of Action

This compound exerts its biological effects by competitively inhibiting the interaction between VEGF and its primary receptor, VEGFR-2. By occupying the VEGF binding site on VEGFR-2, this compound effectively blocks the activation of downstream signaling pathways that are crucial for endothelial cell proliferation, migration, and survival, key processes in angiogenesis.

VEGFR-2 Signaling Pathway Inhibited by this compound

Caption: this compound inhibits the VEGF/VEGFR-2 signaling pathway.

Experimental Protocols

The following are recommended protocols for the preparation of this compound for in vitro and in vivo experiments. These are general guidelines and may require optimization for specific experimental systems.

Experimental Workflow for this compound Solution Preparation

Caption: Workflow for preparing this compound solutions.

In Vitro Experiments (e.g., Cell-Based Assays)

1. Reconstitution of Lyophilized this compound:

-

It is recommended to prepare a stock solution in 100% DMSO.

-

Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.

-

Aseptically add the calculated volume of DMSO to the vial to achieve the desired stock concentration (e.g., 5 mg/mL).

-

Gently vortex or sonicate to ensure complete dissolution.

2. Preparation of Working Solutions:

-

For cell culture experiments, it is crucial to minimize the final concentration of DMSO to avoid solvent-induced cytotoxicity. Typically, the final DMSO concentration should be kept below 0.5%.

-

Thaw an aliquot of the this compound stock solution.

-

Perform serial dilutions of the stock solution in sterile, serum-free or complete cell culture medium to achieve the desired final concentrations for your experiment.

-

Prepare a vehicle control using the same final concentration of DMSO in the cell culture medium.

-

Add the prepared working solutions to your cell cultures.

In Vivo Experiments (e.g., Animal Models)

1. Reconstitution and Formulation:

-

For in vivo studies, the choice of vehicle is critical and should be non-toxic and compatible with the route of administration.

-

While this compound is soluble in water, initial reconstitution in a minimal amount of DMSO may be necessary to ensure complete dissolution before further dilution in an aqueous vehicle.

-

Recommended Vehicle: A common vehicle for in vivo administration of peptide inhibitors is sterile phosphate-buffered saline (PBS) or saline (0.9% NaCl). The final solution may contain a small percentage of a solubilizing agent like DMSO or other biocompatible solvents, but this should be minimized and tested for tolerability in the animal model.

2. Preparation of Dosing Solutions:

-

Thaw an aliquot of the concentrated this compound stock solution (in DMSO).

-

Calculate the required volume of the stock solution and the final volume of the dosing vehicle based on the desired dose and the weight of the animals.

-

Aseptically dilute the this compound stock solution into the sterile vehicle to the final desired concentration. Ensure the final concentration of any organic solvent is within acceptable limits for the chosen route of administration.

-

Prepare a vehicle control solution with the same final concentration of any co-solvents.

-

Administer the dosing solution to the animals via the desired route (e.g., intraperitoneal, intravenous, subcutaneous injection).

Safety Precautions

-

This compound should be handled by trained personnel in a laboratory setting.

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Refer to the Material Safety Data Sheet (MSDS) for complete safety information.

Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions for their specific experimental setup.

References

Application Notes and Protocols for CBO-P11

For Researchers, Scientists, and Drug Development Professionals

Introduction to CBO-P11

This compound is a macrocyclic peptide antagonist of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). By binding to VEGFR-2, this compound effectively blocks the interaction between Vascular Endothelial Growth Factor (VEGF) and its receptor, thereby inhibiting downstream signaling pathways implicated in angiogenesis, cell proliferation, and migration. This inhibitory action makes this compound a valuable tool in cancer research and other angiogenesis-related studies. This compound is typically supplied as a lyophilized trifluoroacetate salt.

Recommended Storage Conditions

Proper storage of this compound is critical to maintain its stability and biological activity. The following conditions are recommended based on vendor datasheets and general best practices for peptide handling.

Table 1: Recommended Storage Conditions for this compound

| Form | Storage Temperature | Duration | Special Considerations |

| Lyophilized Powder | -20°C or -80°C | Long-term (up to several years) | Protect from moisture and light. Store in a desiccator. |

| 2-8°C | Short-term (weeks to months) | Protect from moisture and light. | |

| Room Temperature | Very short-term (days to weeks) | For shipping and brief periods. Avoid prolonged exposure. | |

| Reconstituted Solution | -20°C | Up to 3 months | Aliquot to avoid repeated freeze-thaw cycles. |

| 2-8°C | Short-term (days to a week) | Use sterile buffers. Prone to degradation. |

Handling and Reconstitution Protocol

This compound is supplied as a lyophilized powder and requires reconstitution before use in experimental settings. Adherence to the following protocol will ensure the integrity of the peptide.

Materials Required

-

Vial of lyophilized this compound

-

Sterile, high-purity solvent (e.g., sterile distilled water, DMSO, or a suitable buffer)

-

Sterile, precision pipettes and tips

-

Vortex mixer

-

Centrifuge

-

Sterile, low-protein-binding microcentrifuge tubes for aliquoting

Reconstitution Workflow

Step-by-Step Reconstitution Protocol

-

Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature inside a desiccator for at least 20-30 minutes. This prevents condensation, as the peptide is hygroscopic.

-

Centrifugation: Briefly centrifuge the vial to ensure the lyophilized powder is at the bottom.

-

Solvent Addition: Carefully add the calculated volume of the desired sterile solvent (e.g., sterile water or DMSO) to the vial. The choice of solvent may depend on the specific requirements of your experiment.

-

Dissolution: Gently vortex or swirl the vial until the peptide is completely dissolved. Avoid vigorous shaking, which can cause peptide degradation.

-

Aliquoting and Storage: For long-term stability, it is recommended to aliquot the reconstituted this compound into smaller, single-use volumes in low-protein-binding tubes. Store these aliquots at -20°C for up to 3 months. Avoid repeated freeze-thaw cycles.

Mechanism of Action and Signaling Pathway

This compound functions as a competitive antagonist at the VEGFR-2. It blocks the binding of VEGF, thereby inhibiting the activation of downstream signaling cascades that are crucial for angiogenesis and cell proliferation.

Experimental Protocols

The following are example protocols for assays relevant to the function of this compound. Researchers should optimize these protocols for their specific experimental conditions.

In Vitro VEGFR-2 Binding Assay (Competitive ELISA)

This assay is designed to quantify the ability of this compound to inhibit the binding of VEGF to VEGFR-2.

Table 2: Protocol for In Vitro VEGFR-2 Binding Assay

| Step | Procedure |

| 1. Plate Coating | Coat a 96-well plate with recombinant human VEGFR-2. Incubate overnight at 4°C. |

| 2. Washing | Wash the plate 3 times with a wash buffer (e.g., PBS with 0.05% Tween-20). |

| 3. Blocking | Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature. |

| 4. Washing | Repeat the washing step. |

| 5. Competitive Binding | Add varying concentrations of this compound to the wells, followed by a constant concentration of biotinylated VEGF. Incubate for 2 hours at room temperature. |

| 6. Washing | Repeat the washing step. |

| 7. Detection | Add streptavidin-HRP conjugate and incubate for 1 hour at room temperature. |

| 8. Washing | Repeat the washing step. |

| 9. Substrate Addition | Add a suitable HRP substrate (e.g., TMB) and incubate until color develops. |

| 10. Stop Reaction | Stop the reaction with a stop solution (e.g., 2N H₂SO₄). |

| 11. Data Acquisition | Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader. |

| 12. Analysis | Calculate the IC₅₀ value for this compound by plotting the percentage of inhibition against the log concentration of this compound. |

VEGF-Induced Cell Proliferation Assay

This assay measures the inhibitory effect of this compound on the proliferation of endothelial cells stimulated by VEGF.

Table 3: Protocol for VEGF-Induced Cell Proliferation Assay

| Step | Procedure |

| 1. Cell Seeding | Seed endothelial cells (e.g., HUVECs) in a 96-well plate and allow them to adhere overnight. |

| 2. Serum Starvation | Serum-starve the cells for 4-6 hours to synchronize their cell cycle. |

| 3. Treatment | Treat the cells with varying concentrations of this compound for 1-2 hours. |

| 4. Stimulation | Stimulate the cells with a constant concentration of VEGF. Include appropriate controls (no treatment, VEGF alone, this compound alone). |

| 5. Incubation | Incubate the plate for 24-48 hours. |

| 6. Proliferation Measurement | Measure cell proliferation using a suitable method, such as MTT, XTT, or BrdU incorporation assay, following the manufacturer's instructions. |

| 7. Data Acquisition | Read the absorbance or fluorescence using a microplate reader. |

| 8. Analysis | Determine the IC₅₀ of this compound for the inhibition of VEGF-induced cell proliferation. |

Stability Considerations

While specific stability data for this compound is not extensively published, general principles for peptide stability should be followed.

-

Freeze-Thaw Cycles: Repeated freezing and thawing of reconstituted this compound solutions can lead to degradation and loss of activity. Aliquoting is strongly recommended to minimize this.

-

Proteases: Peptides are susceptible to degradation by proteases. Use sterile reagents and techniques to avoid contamination. For experiments involving biological samples (e.g., serum, cell lysates), the inclusion of protease inhibitors may be necessary.

-

pH: The stability of peptides in solution can be pH-dependent. It is advisable to reconstitute and store this compound in a buffer with a pH close to neutral, unless otherwise specified for a particular application.

By following these guidelines, researchers can ensure the proper storage, handling, and use of this compound, leading to more reliable and reproducible experimental outcomes.

Application Notes and Protocols for CBO-P11 in Endothelial Cell Proliferation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

CBO-P11 is a macrocyclic peptide derived from the vascular endothelial growth factor (VEGF) that functions as a potent inhibitor of angiogenesis.[1][2] It competitively blocks the binding of VEGF to its primary receptor, VEGFR-2, a key mediator of endothelial cell proliferation, migration, and survival.[1][3] By targeting the initial step in the VEGF signaling cascade, this compound effectively abrogates the downstream cellular processes that contribute to the formation of new blood vessels. These application notes provide detailed protocols for utilizing this compound in endothelial cell proliferation assays, a fundamental tool for assessing its anti-angiogenic potential.

Mechanism of Action

This compound specifically targets and binds to Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), preventing the binding of its ligand, VEGF.[1][3] This inhibition of ligand-receptor interaction blocks the autophosphorylation of VEGFR-2 and the subsequent activation of downstream signaling pathways critical for endothelial cell proliferation, including the MAPK/ERK pathway.[1] The interruption of these signals leads to a cytostatic effect on endothelial cells, making this compound a subject of interest in anti-angiogenic research and drug development.

Quantitative Data Summary

The inhibitory effects of this compound on various VEGF-mediated cellular functions have been quantified, providing key metrics for its biological activity. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Parameter | Cell Type | Assay | IC50 Value | Reference |

| VEGF165 Binding to VEGFR-1 | - | Binding Assay | 70 nM | [1] |

| VEGF165 Binding to VEGFR-2 | - | Binding Assay | 1.3 µM | [1] |

| Endothelial Cell Proliferation | - | Proliferation Assay | 5.8 µM | [1] |

| Endothelial Cell Migration | - | Migration Assay | 8.2 µM | [1] |

Signaling Pathway

The following diagram illustrates the signaling pathway inhibited by this compound.

Experimental Protocols

This section provides a detailed protocol for assessing the anti-proliferative effects of this compound on human umbilical vein endothelial cells (HUVECs) using a colorimetric MTS assay.

Materials

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (EGM), supplemented

-

Fetal Bovine Serum (FBS)

-

This compound

-

Vehicle control (e.g., sterile PBS or DMSO)

-

96-well cell culture plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader capable of measuring absorbance at 490 nm

Experimental Workflow Diagram

Detailed Procedure

-

Cell Seeding:

-

Culture HUVECs in EGM supplemented with the necessary growth factors and 2% FBS.

-

Trypsinize the cells and resuspend them in fresh medium.

-

Seed the HUVECs into a 96-well plate at a density of 2,000 to 5,000 cells per well in 100 µL of culture medium.[4][5]

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Cell Starvation:

-

After 24 hours, carefully aspirate the medium and replace it with 100 µL of basal medium containing a reduced serum concentration (e.g., 0.5-2% FBS).

-

Incubate the cells for another 24 hours to synchronize them in the G0/G1 phase of the cell cycle.[4]

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., sterile PBS or DMSO).

-

Prepare serial dilutions of this compound in the low-serum medium to achieve the desired final concentrations. It is advisable to test a wide range of concentrations (e.g., from nanomolar to micromolar) to generate a dose-response curve.

-

Include appropriate controls: a no-treatment control (medium only) and a vehicle control (medium with the solvent at the same concentration used for the highest this compound dose).

-

Carefully remove the starvation medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.

-

Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

-

-

MTS Assay:

-